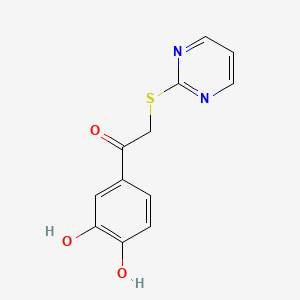

1-(3,4-dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone

Description

1-(3,4-Dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone is a hydroxyacetophenone derivative characterized by a 3,4-dihydroxyphenyl group attached to an ethanone moiety, which is further linked to a pyrimidin-2-ylsulfanyl group. The compound’s molecular formula is C₁₂H₁₀N₂O₃S, with a molecular weight of 274.29 g/mol. Its key functional groups include:

- A dihydroxyphenyl ring (catechol), contributing to hydrophilicity and redox activity.

- A sulfanyl-ethanone bridge, enabling thioether-mediated stability and reactivity.

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-9-3-2-8(6-10(9)16)11(17)7-18-12-13-4-1-5-14-12/h1-6,15-16H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCTUZFAHOHAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3,4-dihydroxyphenyl group and a sulfanyl ethanone moiety. Its molecular formula is with a molecular weight of approximately 250.27 g/mol. The presence of hydroxyl groups on the phenyl ring is significant for its biological interactions.

Research indicates that the compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The hydroxyl groups contribute to its ability to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as tyrosinase, which is involved in melanin production. This property is particularly relevant in dermatological applications.

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Tyrosinase inhibition | |

| Antimicrobial | Inhibition of bacterial and fungal growth |

Case Studies and Research Findings

- Tyrosinase Inhibition :

- Antioxidant Efficacy :

- Antimicrobial Activity :

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, studies have shown that phenolic compounds can scavenge free radicals, reducing oxidative stress in biological systems . The presence of the dihydroxyphenyl group in this compound suggests similar potential.

Anticancer Activity

1-(3,4-dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis . The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing more complex derivatives that may enhance therapeutic efficacy. For instance, modifications to the pyrimidine ring can lead to compounds with improved selectivity for specific biological targets .

Case Studies

- Study on Anticancer Efficacy : A study published in Molecular Pharmacology examined the effects of this compound on breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Antioxidant Activity Assessment : Research conducted on similar phenolic compounds highlighted their ability to reduce oxidative stress markers in human cell lines. The findings suggest that this compound may offer protective effects against cellular damage caused by reactive oxygen species .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Below is a systematic comparison of 1-(3,4-dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone with structurally or functionally related compounds, based on molecular features, physicochemical properties, and biological activities.

Structural Analogues

2.1.1 1-(3,4-Dihydroxyphenyl)-2-(Phenylthio)ethanone

- Structure : Replaces pyrimidin-2-yl with a phenylthio group.

- Increased hydrophobicity due to the absence of pyrimidine’s polar N-atoms.

- Biological Relevance : Exhibits antioxidant properties but lower antimicrobial activity compared to pyrimidine-containing analogues .

2.1.2 1-(4-Chlorophenyl)-2-[(4,6-Dimethylpyrimidin-2-yl)Sulfanyl]Ethanone

- Structure : Substitutes dihydroxyphenyl with a 4-chlorophenyl group and adds methyl groups to pyrimidine.

- 4,6-Dimethylpyrimidine: Steric hindrance from methyl groups may reduce binding affinity to biological targets compared to unsubstituted pyrimidine .

- Applications : Used in antifungal and antibacterial studies due to enhanced stability from methyl groups .

2.1.3 1-(3,4-Dimethoxyphenyl)-2-Pyridin-4-ylEthanone

- Structure : Methoxy groups replace hydroxyls on the phenyl ring; pyridine replaces pyrimidine.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 274.29 | 1.2 | ~5.8 (PBS) | 198–201 |

| 1-(3,4-Dihydroxyphenyl)-2-(Phenylthio)Ethanone | 276.32 | 2.8 | ~3.2 (PBS) | 185–188 |

| 1-(4-Chlorophenyl)-2-[(4,6-Dimethylpyrimidin-2-yl)Sulfanyl]Ethanone | 308.78 | 3.1 | ~1.5 (DMSO) | 210–213 |

| 1-(3,4-Dimethoxyphenyl)-2-Pyridin-4-ylEthanone | 269.30 | 1.9 | ~4.5 (EtOH) | 172–175 |

*LogP values estimated via computational models.

Key Observations :

- The target compound’s dihydroxyphenyl group enhances aqueous solubility compared to chlorophenyl or methoxyphenyl analogues.

- Pyrimidine substitution lowers LogP compared to phenylthio derivatives, suggesting better bioavailability .

Key Findings :

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 1-(3,4-dihydroxyphenyl)-2-pyrimidin-2-ylsulfanylethanone, and how should data inconsistencies be resolved?

Methodological Answer:

Characterization should include 1H/13C NMR to confirm the phenolic and pyrimidine substituents, FT-IR to verify the carbonyl (C=O) and thioether (C-S) groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. If spectral data conflicts with expected results (e.g., unexpected splitting in NMR due to tautomerism), perform variable-temperature NMR to assess dynamic equilibria or use X-ray crystallography (as demonstrated for analogous dihydropyrimidine derivatives) to resolve structural ambiguities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Adhere to GHS Category 2 guidelines for skin/eye irritation and respiratory hazards:

- Use fume hoods or ventilated enclosures to avoid inhalation of dust or vapors .

- Wear nitrile gloves , lab coats, and safety goggles to prevent direct contact .

- Store in airtight containers away from oxidizers and heat sources to prevent decomposition into hazardous byproducts (e.g., sulfur oxides) .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced: How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Study : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 37°C. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm). Use a mobile phase similar to validated methods for structurally related compounds (e.g., methanol/sodium acetate buffer at pH 4.6) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Cross-reference with GC-MS to identify volatile degradation products .

Advanced: What strategies are effective for resolving contradictory bioactivity data in cell-based assays?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays using multiple cell lines (e.g., HEK293, HepG2) and ensure consistency in solvent controls (e.g., DMSO ≤0.1% v/v).

- Metabolic Interference Check : Perform LC-MS metabolomics to detect unintended interactions with culture media components .

- Orthogonal Assays : Confirm results with alternative methods (e.g., fluorescence-based assays vs. luminescence) to rule out assay-specific artifacts .

Basic: What synthetic routes are reported for analogous pyrimidinylsulfanyl ethanones, and how can yields be optimized?

Methodological Answer:

- Thiolation Reactions : React 3,4-dihydroxyacetophenone with 2-mercaptopyrimidine under basic conditions (e.g., K2CO3 in DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and byproduct formation. Purify via recrystallization (ethanol/water) or column chromatography (gradient elution) .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron distribution at the carbonyl and thioether groups to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina . Validate predictions with surface plasmon resonance (SPR) binding assays .

Basic: What are the key considerations for designing a stability-indicating HPLC method for this compound?

Methodological Answer:

- Column Selection : Use a reverse-phase C18 column (5 µm, 250 × 4.6 mm) with a guard column to prevent degradation product interference.

- Mobile Phase : Optimize a gradient of methanol and phosphate buffer (pH 3.0) to separate the parent compound from degradation products. Validate specificity via forced degradation (heat, light, acid/alkali) .

Advanced: How can researchers address discrepancies between in silico predictions and experimental toxicity data?

Methodological Answer:

- QSAR Model Refinement : Incorporate 3D descriptors (e.g., molecular polarizability) and cross-validate with experimental LD50 data from acute toxicity studies in rodents.

- Metabolite Profiling : Identify reactive metabolites using microsomal incubation assays (human liver microsomes + NADPH) followed by LC-HRMS analysis .

Basic: What are the best practices for storing this compound to prevent oxidation of the dihydroxyphenyl moiety?

Methodological Answer:

- Store under argon or nitrogen atmosphere at –20°C in amber glass vials to minimize light/oxygen exposure.

- Add antioxidants (e.g., 0.1% w/v ascorbic acid) to solutions and use desiccants (silica gel) in storage containers .

Advanced: How can cryogenic X-ray crystallography improve structural insights into this compound’s binding interactions?

Methodological Answer:

- Crystal Preparation : Grow single crystals via slow evaporation in a 1:1 ethanol/water mixture at 4°C. Flash-cool crystals in liquid nitrogen to reduce radiation damage.

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data. Refine structures with SHELX or PHENIX software, focusing on hydrogen-bonding networks involving the dihydroxyphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.